2-(5-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile
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Overview
Description
2-(5-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is a heterocyclic compound that features both pyridine and indole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile typically involves the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under various conditions. For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at elevated temperatures followed by room temperature stirring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(5-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could produce primary amines.
Scientific Research Applications
2-(5-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism by which 2-(5-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-(pyridin-3-yl)acetonitrile: Structurally related, used in the synthesis of bitopic ligands of muscarinic acetylcholine receptors.
Benzothiazole derivatives: These compounds exhibit similar biological activities and are used in medicinal chemistry.
Uniqueness
2-(5-(Pyridin-3-yl)-1H-indol-3-yl)acetonitrile is unique due to its combined pyridine and indole structure, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications.
Properties
Molecular Formula |
C15H11N3 |
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Molecular Weight |
233.27 g/mol |
IUPAC Name |
2-(5-pyridin-3-yl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C15H11N3/c16-6-5-13-10-18-15-4-3-11(8-14(13)15)12-2-1-7-17-9-12/h1-4,7-10,18H,5H2 |
InChI Key |
BQZDAERCFPFEIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(C=C2)NC=C3CC#N |
Origin of Product |
United States |
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